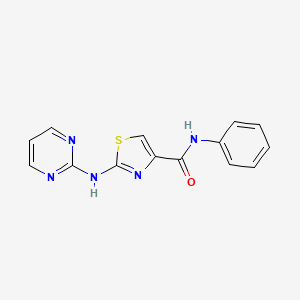

![molecular formula C22H18FN3O2S3 B2753001 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252822-54-0](/img/structure/B2753001.png)

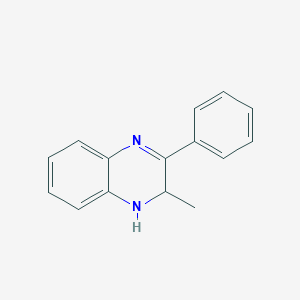

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S3 and its molecular weight is 471.58. The purity is usually 95%.

BenchChem offers high-quality 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound is a part of a class of molecules studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them important targets for cancer therapy. Research by Gangjee et al. (2008) demonstrated that certain analogues in this class are highly potent against human TS and DHFR, suggesting their potential in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Quantum Chemical Insight into Molecular Structure

Mary et al. (2020) conducted a study providing quantum chemical insights into the molecular structure of a similar compound. This research involved analyzing the intermolecular interactions and spectroscopic properties, which are crucial for understanding the pharmacokinetic properties and potential therapeutic applications of these compounds (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Antiviral Applications

The compound's analogues have been investigated for their antiviral properties, particularly against COVID-19. Studies like those conducted by Mary et al. (2020) have explored the potential of these compounds to interact with SARS-CoV-2 proteins, suggesting a possibility for development as antiviral drugs (Mary et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of related compounds has been performed to understand their molecular conformations. This type of study is critical for drug design, as it provides insight into how these molecules might interact with biological targets. Subasri et al. (2016) and others have contributed to this field by detailing the crystal structures of similar compounds (Subasri et al., 2016).

Antitumor Activity

Some derivatives of this compound have been synthesized and evaluated for their antitumor activity. Studies like those by Hafez and El-Gazzar (2017) have shown that these compounds can exhibit potent anticancer activity, comparable to existing chemotherapy agents, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as F6609-0600 or 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide, is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

The compound acts as an antagonist to the Histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound involved in local immune responses, from exerting its effects. This results in a reduction of allergic symptoms.

Biochemical Pathways

The compound’s action on the Histamine H1 receptor affects the histamine-mediated signaling pathway . By blocking the receptor, it disrupts the normal signaling process, leading to a decrease in the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the symptoms of allergic reactions, such as itching, swelling, and redness . By blocking the Histamine H1 receptor, it can alleviate the symptoms of conditions like urticaria (hives), seasonal allergic rhinitis (hay fever), and perennial allergic rhinitis .

Eigenschaften

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S3/c1-29-16-7-4-6-15(11-16)24-19(27)13-31-22-25-18-9-10-30-20(18)21(28)26(22)12-14-5-2-3-8-17(14)23/h2-11H,12-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOUCIHJHMKXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)

![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)

![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2752929.png)

![1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2752934.png)

![2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole](/img/structure/B2752937.png)